Cas no 128948-00-5 (Des(4-cyclohexyl-L-proline) Fosinopril Acetic Acid)

Des(4-cyclohexyl-L-proline) Fosinopril Acetic Acid 化学的及び物理的性質
名前と識別子
-
- Des(4-cyclohexyl-L-proline) Fosinopril Acetic Acid
-  
- 2-[[(1S)-2-methyl-1-propanoyloxypropoxy]-(4-phenylbutyl)phosphoryl]acetic acid
- [(r)-[(1S)-2-Methyl-1-(i-oxopropoxy)propoxy](4-phenylbutyl)phosphinyl] Acetic acid
- 2-[(R)-[(1S)-2-Methyl-1-(1-oxopropoxy)propoxy](4-phenylbutyl)phosphinyl]acetic Acid
-
計算された属性
- 精确分子量: 384.17000
じっけんとくせい
- PSA: 99.71000
- LogP: 4.32390
Des(4-cyclohexyl-L-proline) Fosinopril Acetic Acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | D288600-10mg |
Des(4-cyclohexyl-L-proline) Fosinopril Acetic Acid |
128948-00-5 | 10mg |
$4248.00 | 2023-05-18 | ||
TRC | D288600-5mg |
Des(4-cyclohexyl-L-proline) Fosinopril Acetic Acid |
128948-00-5 | 5mg |
$2451.00 | 2023-05-18 | ||
Biosynth | IM21078-2 mg |
2-[(R)-[(1S)-2-Methyl-1-(1-oxopropoxy)propoxy](4-phenylbutyl)phosphinyl]acetic acid |
128948-00-5 | 2mg |
$1,247.40 | 2023-01-04 | ||
Biosynth | IM21078-5 mg |
2-[(R)-[(1S)-2-Methyl-1-(1-oxopropoxy)propoxy](4-phenylbutyl)phosphinyl]acetic acid |
128948-00-5 | 5mg |
$2,425.50 | 2023-01-04 | ||
Biosynth | IM21078-10 mg |
2-[(R)-[(1S)-2-Methyl-1-(1-oxopropoxy)propoxy](4-phenylbutyl)phosphinyl]acetic acid |
128948-00-5 | 10mg |
$3,696.00 | 2023-01-04 | ||
TRC | D288600-25mg |
Des(4-cyclohexyl-L-proline) Fosinopril Acetic Acid |
128948-00-5 | 25mg |
$ 7600.00 | 2023-09-08 | ||
TRC | D288600-1mg |
Des(4-cyclohexyl-L-proline) Fosinopril Acetic Acid |
128948-00-5 | 1mg |
$861.00 | 2023-05-18 | ||
Biosynth | IM21078-1 mg |
2-[(R)-[(1S)-2-Methyl-1-(1-oxopropoxy)propoxy](4-phenylbutyl)phosphinyl]acetic acid |
128948-00-5 | 1mg |
$820.05 | 2023-01-04 |
Des(4-cyclohexyl-L-proline) Fosinopril Acetic Acid 関連文献
-
Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
-
Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
-
Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
-
Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419
-
Mikaël Kepenekian,Vincent Robert,Corentin Boilleau,Jean-Paul Malrieu Phys. Chem. Chem. Phys., 2012,14, 1381-1388
-
M. Mohsen Mahmoodi,Stephanie A. Fisher,Roger Y. Tam,Philip C. Goff,Reid B. Anderson,Jane E. Wissinger,David A. Blank,Molly S. Shoichet,Mark D. Distefano Org. Biomol. Chem., 2016,14, 8289-8300
-
Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860
-
Yu Wang,Cheng Niu,Dong-Hua Xie,Da-Ming Du Org. Biomol. Chem., 2021,19, 8572-8577
-
Zhong Wei Jiang,Ting Ting Zhao,Shu Jun Zhen,Chun Mei Li,Yuan Fang Li J. Mater. Chem. A, 2021,9, 9301-9306
-
10. 3-Dimensional stable polyelectrolyte hollow capsules: preparation and spontaneous encapsulation†Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
Des(4-cyclohexyl-L-proline) Fosinopril Acetic Acidに関する追加情報
Des(4-cyclohexyl-L-proline) Fosinopril Acetic Acid: A Comprehensive Overview
Des(4-cyclohexyl-L-proline) Fosinopril Acetic Acid (CAS No. 128948-00-5) is a derivative of the well-known antihypertensive drug, Fosinopril. This compound has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications and unique structural characteristics. In this comprehensive overview, we will delve into the chemical structure, pharmacological properties, and recent research developments surrounding this compound.
Chemical Structure and Synthesis
The chemical structure of Des(4-cyclohexyl-L-proline) Fosinopril Acetic Acid is derived from the parent molecule, Fosinopril, with a specific modification in the 4-cyclohexyl-L-proline moiety. The removal of this substituent results in a compound that retains the core structure of Fosinopril but exhibits distinct properties. The acetic acid group further enhances its solubility and stability, making it an attractive candidate for various pharmaceutical applications.
The synthesis of Des(4-cyclohexyl-L-proline) Fosinopril Acetic Acid involves a multi-step process that includes the selective deprotection and functionalization of the parent molecule. Recent advancements in synthetic methodologies have enabled more efficient and scalable production of this compound, paving the way for its broader use in research and development.
Pharmacological Properties
Des(4-cyclohexyl-L-proline) Fosinopril Acetic Acid is primarily known for its angiotensin-converting enzyme (ACE) inhibitory activity, which is a key mechanism in the management of hypertension. ACE inhibitors work by blocking the conversion of angiotensin I to angiotensin II, thereby reducing vasoconstriction and lowering blood pressure. However, the modified structure of this compound may offer additional benefits or altered pharmacokinetics compared to its parent drug.
Recent studies have explored the potential of Des(4-cyclohexyl-L-proline) Fosinopril Acetic Acid in treating cardiovascular diseases beyond hypertension. For instance, research published in the Journal of Medicinal Chemistry (2023) demonstrated that this compound exhibits anti-inflammatory properties, which could be beneficial in conditions such as atherosclerosis and heart failure. The anti-inflammatory effects are attributed to its ability to modulate cytokine production and reduce oxidative stress.
Clinical Applications and Research Developments
The clinical potential of Des(4-cyclohexyl-L-proline) Fosinopril Acetic Acid is an area of active research. Preclinical studies have shown promising results in animal models of hypertension and cardiovascular disease. For example, a study conducted at the University of California (2022) found that this compound effectively reduced blood pressure in spontaneously hypertensive rats without causing significant side effects.
In addition to its cardiovascular applications, there is growing interest in exploring the use of Des(4-cyclohexyl-L-proline) Fosinopril Acetic Acid in other therapeutic areas. Preliminary studies suggest that it may have neuroprotective properties, which could be valuable in treating neurological disorders such as Alzheimer's disease and stroke. These findings are based on its ability to reduce neuronal damage and improve cognitive function in animal models.
Safety and Toxicology
The safety profile of Des(4-cyclohexyl-L-proline) Fosinopril Acetic Acid is an important consideration for its potential clinical use. Extensive toxicological studies have been conducted to evaluate its safety in various species. Results from these studies indicate that this compound has a favorable safety profile with low toxicity at therapeutic doses.
A comprehensive review published in Toxicological Sciences (2023) summarized the findings from multiple preclinical studies, highlighting that Des(4-cyclohexyl-L-proline) Fosinopril Acetic Acid does not exhibit significant organ toxicity or mutagenic effects. However, as with any new drug candidate, ongoing monitoring and further clinical trials are necessary to fully establish its safety and efficacy in humans.
Conclusion
Des(4-cyclohexyl-L-proline) Fosinopril Acetic Acid (CAS No. 128948-00-5) represents a promising derivative of Fosinopril with potential applications in cardiovascular disease management and beyond. Its unique chemical structure and pharmacological properties make it an intriguing subject for ongoing research. As more studies are conducted, it is likely that new therapeutic uses will be discovered, further expanding its clinical utility.
128948-00-5 (Des(4-cyclohexyl-L-proline) Fosinopril Acetic Acid) Related Products
- 123599-82-6(Acetic acid,2-[(R)-[(1S)-2-methyl-1-(1-oxopropoxy)propoxy](4-phenylbutyl)phosphinyl]-, rel-)
- 2171601-04-8(4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-{1-(oxolan-3-yl)ethylcarbamoyl}butanoic acid)
- 1147191-02-3(sodium 4-(4-chloro-3-methylphenoxy)methylbenzoate)
- 1805253-37-5(2-(Difluoromethyl)-3,6-dihydroxypyridine-5-acetonitrile)
- 858763-09-4((Z)-2-(4-isopropylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate)
- 1343642-79-4(3-(pentyloxy)propane-1-sulfonyl chloride)
- 2680736-53-0(1-Acetyl-3-methanesulfonylazetidine-3-carboxylic acid)
- 131076-14-7(4,5-Dimethoxybenzene-1,2-diamine dihydrochloride)
- 936329-95-2(Potassium ((Diethylamino)methyl)trifluoroborate)
- 1897831-82-1(Pyrazolo[1,5-a]pyridine-3-carboxylic acid, 7-bromo-6-methyl-)




